

Molecular weight of 6,7-Dihydrodioxino[2,3-f]benzothiazol-2-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine

Cat. No.: B2540634

[Get Quote](#)

An In-depth Technical Guide to the Molecular Weight of 6,7-Dihydrodioxino[2,3-f]benzothiazol-2-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of 6,7-Dihydrodioxino[2,3-f]benzothiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. Beyond stating the numerical value, this document elucidates the theoretical basis for its calculation, details robust experimental protocols for its verification using mass spectrometry, and contextualizes the importance of this fundamental property within the drug discovery and development pipeline. This guide is designed to serve as a practical resource, blending established chemical principles with actionable laboratory insights to ensure scientific rigor and data integrity.

Introduction: The Significance of a Fundamental Property

The benzothiazole moiety is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including antimicrobial, anticonvulsant, and neuroprotective agents.[\[1\]](#)[\[2\]](#)[\[3\]](#) 6,7-Dihydrodioxino[2,3-f]benzothiazol-2-

amine (Figure 1) is a member of this important class of heterocyclic compounds. In the rigorous process of drug discovery and development, the precise and accurate determination of a compound's molecular weight is a critical first step. It serves as a primary identifier, a cornerstone for structural elucidation, and a fundamental parameter for ensuring purity, registering batches, and performing quantitative analysis in biological assays. An erroneous molecular weight determination can invalidate subsequent experimental data and lead to significant setbacks in research and development.

This guide provides an in-depth examination of the molecular weight of 6,7-Dihydrodioxino[2,3-f]benzothiazol-2-amine, offering both the theoretical calculations and the practical, field-proven methodologies for its empirical confirmation.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound begins with its unambiguous identification and a summary of its key chemical properties. These data are essential for laboratory handling, computational modeling, and regulatory documentation.

Table 1: Core Identifiers for 6,7-Dihydrodioxino[2,3-f]benzothiazol-2-amine

Identifier	Value	Source
IUPAC Name	6,7-dihydro[4][5]dioxino[2,3-f][4]benzothiazol-2-amine	[4]
CAS Number	313223-82-4	[4][6]
Molecular Formula	C ₉ H ₈ N ₂ O ₂ S	[4][6]

Figure 1: 2D Chemical Structure

Caption: 2D structure of 6,7-Dihydrodioxino[2,3-f]benzothiazol-2-amine.

Table 2: Calculated Physicochemical and Molecular Weight Data

Property	Value	Explanation
Average Molecular Weight	208.24 g/mol	Calculated using the weighted average of natural isotopic abundances of each element. [4] Used for stoichiometric calculations of bulk materials.
Monoisotopic Mass	208.03099 Da	Calculated using the mass of the most abundant isotope of each element (¹² C, ¹ H, ¹⁴ N, ¹⁶ O, ³² S). This is the mass measured by mass spectrometry.
Exact Mass of [M+H] ⁺	209.03882 Da	The monoisotopic mass of the protonated molecule, which is the primary ion observed in positive-ion ESI-MS.
XLogP3	1.8	A computed measure of lipophilicity, relevant for predicting membrane permeability and solubility.
Hydrogen Bond Donors	1 (from -NH ₂)	The number of hydrogen atoms attached to electronegative atoms (N, O).
Hydrogen Bond Acceptors	4 (2xN, 2xO)	The number of electronegative atoms with lone pairs capable of accepting hydrogen bonds.

Experimental Verification: A Protocol for Trustworthy Data

While theoretical calculations are precise, empirical verification is the cornerstone of scientific integrity. Mass spectrometry (MS) is the definitive technique for determining the molecular

weight of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides mass accuracy sufficient to confirm the elemental composition.

Workflow for Molecular Weight Confirmation

Caption: Experimental workflow for MS-based molecular weight verification.

Detailed Protocol: ESI-TOF Mass Spectrometry

This protocol describes the use of Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) mass analyzer, a common HRMS setup in pharmaceutical and chemical research.

1. Rationale and Causality:

- ESI: Chosen for its "soft" ionization capability, which minimizes fragmentation of the parent molecule, ensuring the primary ion observed is the intact molecule (typically protonated, $[M+H]^+$). This is crucial for unambiguous molecular weight determination.
- TOF Analyzer: Selected for its high mass resolution and accuracy, which allows for the differentiation of ions with very similar mass-to-charge ratios and enables the confirmation of the elemental formula.

2. Sample Preparation: i. Weigh approximately 0.5-1.0 mg of 6,7-Dihydrodioxino[2,3-
f]benzothiazol-2-amine. ii. Dissolve the sample in 1.0 mL of a high-purity solvent (e.g., LC-MS
grade methanol or acetonitrile). The amine functionality suggests good solubility in polar protic
solvents. iii. Vortex the solution until the sample is fully dissolved. iv. Prepare a dilute working
solution (e.g., 1-10 μ g/mL) by diluting the stock solution in a solvent mixture appropriate for
ESI, typically 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is added to
facilitate protonation and enhance the signal of the $[M+H]^+$ ion.

3. Instrument Parameters (Example):

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 – 4.5 kV
- Nebulizing Gas (N_2): 1.5 – 2.5 Bar
- Drying Gas (N_2): 8.0 – 10.0 L/min
- Drying Gas Temperature: 180 – 220 °C
- Mass Range: m/z 50 – 800

- Data Acquisition: Centroid mode
- Internal Calibration: A reference standard (lock mass) should be co-infused or analyzed concurrently to ensure high mass accuracy (< 5 ppm).

4. Data Analysis and Validation - A Self-Validating System: i. Identify the $[M+H]^+$ Ion: The primary goal is to locate the mass peak corresponding to the theoretical exact mass of the protonated molecule: 209.03882 Da. ii. Confirm Isotopic Pattern: The presence of sulfur (S) and carbon (C) gives a predictable isotopic pattern. The A+1 peak (from ^{13}C) should be approximately 9.9% of the A peak intensity. The A+2 peak (from ^{34}S and $^{13}C_2$) is also characteristic and should be approximately 4.5% of the A peak. Matching this pattern provides extremely high confidence in the elemental composition. iii. Calculate Mass Error: The trustworthiness of the identification is quantified by the mass error, calculated as: Error (ppm) = $[(\text{Experimental Mass} - \text{Theoretical Mass}) / \text{Theoretical Mass}] \times 10^6$ A mass error of less than 5 ppm is the industry standard for confirming an elemental composition via HRMS.

Expected Result: A high-resolution mass spectrum showing a base peak at m/z 209.03882 \pm 0.001 Da (assuming <5 ppm error), with the characteristic isotopic distribution for $C_9H_8N_2O_2S$.

Conclusion: An Essential Parameter in Drug Development

The molecular weight of 6,7-Dihydrodioxino[2,3-f]benzothiazol-2-amine is theoretically calculated to be 208.24 g/mol (average) and 208.03099 Da (monoisotopic). This guide has detailed the robust and reliable mass spectrometry workflows required to confirm this value empirically, emphasizing the importance of high-resolution analysis for unambiguous elemental composition confirmation. For any researcher, scientist, or drug development professional working with this or similar novel chemical entities, the rigorous determination of molecular weight is not a perfunctory task. It is the foundational data point that ensures compound identity, validates synthesis, enables accurate quantification for biological screening, and upholds the integrity of the entire research and development process.

References

- Ark Pharma Scientific Limited. 6,7-dihydro-[4][5]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-amine. [\[Link\]](#)^[7]
- PubChem. Benzo(d)thiazol-2-amine.

- Der Pharma Chemica. Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. [Link][1]
- MDPI.
- Wikipedia. Benzothiazole. [Link][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. derpharmacemica.com [derpharmacemica.com]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. 6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-amine | CAS:313223-82-4 | Ark Pharma Scientific Limited [arkpharmtech.com]
- To cite this document: BenchChem. [Molecular weight of 6,7-Dihydrodioxino[2,3-f]benzothiazol-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2540634#molecular-weight-of-6-7-dihydrodioxino-2-3-f-benzothiazol-2-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com